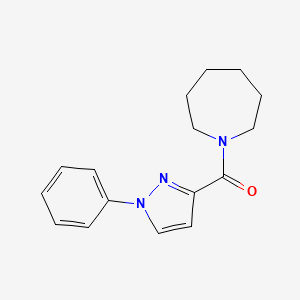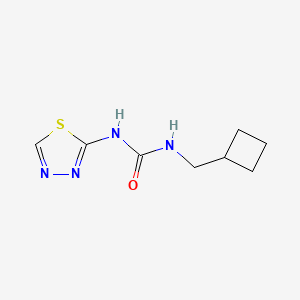![molecular formula C15H20N4O B7511332 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a colorless, odorless, and stable compound that is soluble in many organic solvents. DMPU is a urea derivative that has a pyrazolylmethyl group attached to the nitrogen atom. Due to its unique chemical structure, DMPU has many applications in scientific research.
作用機序
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a polar aprotic solvent that can solvate a wide range of polar and nonpolar molecules. It has a high dielectric constant and a low nucleophilicity, which makes it an ideal solvent for reactions that involve polar intermediates. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea can also act as a ligand in catalytic reactions, coordinating with metal ions to facilitate the reaction.
Biochemical and Physiological Effects:
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe to handle. It is not known to have any significant effects on human health or the environment.
実験室実験の利点と制限
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has many advantages as a reagent in lab experiments. It is a stable and easy-to-handle compound that is readily available. It is also a highly polar solvent that can solvate a wide range of molecules. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is compatible with many organic solvents and can be used in a variety of reactions. However, 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has some limitations. It is not a good solvent for some reactions that require a nonpolar environment. It can also be expensive compared to other solvents.
将来の方向性
There are many potential future directions for the use of 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in scientific research. One area of interest is the development of new catalytic reactions that use 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea as a ligand. Another area of interest is the use of 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in the synthesis of new pharmaceuticals and other complex organic molecules. Additionally, 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea may have applications in the field of materials science, such as in the synthesis of new polymers and other materials.
合成法
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea can be synthesized by the reaction of 2,5-dimethylphenyl isocyanate with 1-methyl-4-pyrazolylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a versatile reagent that is used in many areas of scientific research. It is commonly used as a polar aprotic solvent in organic synthesis. It is also used as a catalyst in various reactions such as the Suzuki coupling reaction and the Heck reaction. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to be an effective reagent in the synthesis of peptides and other complex organic molecules.
特性
IUPAC Name |
3-(2,5-dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-5-6-12(2)14(7-11)17-15(20)18(3)9-13-8-16-19(4)10-13/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSSNWBCQXHPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)


![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)